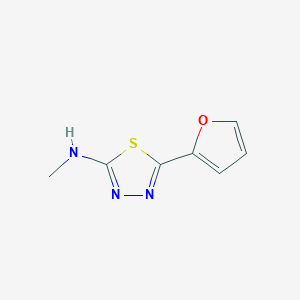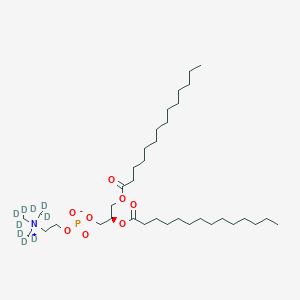
1,2-dimyristoyl-sn-glycero-3-phosphocholine-N,N,N-trimethyl-d9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimyristoyl-sn-glycero-3-phosphocholine-N,N,N-trimethyl-d9 is a synthetic phospholipid used in various scientific research applications. This compound is a deuterated form of 1,2-dimyristoyl-sn-glycero-3-phosphocholine, which means it contains deuterium atoms instead of hydrogen atoms. This modification is often used in studies involving nuclear magnetic resonance (NMR) spectroscopy to provide clearer and more detailed results.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dimyristoyl-sn-glycero-3-phosphocholine-N,N,N-trimethyl-d9 involves several steps. The starting materials typically include glycerol, myristic acid, and deuterated trimethylamine. The synthesis process involves the following steps:
Esterification: Glycerol is esterified with myristic acid to form 1,2-dimyristoyl-sn-glycerol.
Phosphorylation: The esterified product is then phosphorylated using a suitable phosphorylating agent to form 1,2-dimyristoyl-sn-glycero-3-phosphate.
Quaternization: The final step involves the quaternization of the phosphate group with deuterated trimethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as column chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dimyristoyl-sn-glycero-3-phosphocholine-N,N,N-trimethyl-d9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphocholine derivatives.
Reduction: Reduction reactions can convert the compound into different phospholipid forms.
Substitution: The compound can undergo substitution reactions where the trimethyl group is replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions include various phosphocholine derivatives, which are used in different research applications.
Applications De Recherche Scientifique
1,2-Dimyristoyl-sn-glycero-3-phosphocholine-N,N,N-trimethyl-d9 has several scientific research applications:
Chemistry: Used in NMR spectroscopy to study the structure and dynamics of phospholipids.
Biology: Employed in studies of cell membranes and lipid bilayers.
Medicine: Investigated for its potential in drug delivery systems and neurotherapy.
Industry: Used in the formulation of liposomes and other lipid-based delivery systems.
Mécanisme D'action
The mechanism of action of 1,2-dimyristoyl-sn-glycero-3-phosphocholine-N,N,N-trimethyl-d9 involves its incorporation into lipid bilayers and cell membranes. The deuterated trimethyl group enhances its stability and interaction with other molecules. This compound can modulate membrane fluidity and permeability, making it useful in drug delivery and neurotherapy applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dimyristoyl-sn-glycero-3-phosphocholine: The non-deuterated form of the compound.
1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine: A similar phospholipid with an ethanolamine head group.
1,2-Dimyristoyl-sn-glycero-3-phosphoserine: Another phospholipid with a serine head group.
Uniqueness
1,2-Dimyristoyl-sn-glycero-3-phosphocholine-N,N,N-trimethyl-d9 is unique due to its deuterated trimethyl group, which provides enhanced stability and clearer NMR spectroscopy results. This makes it particularly valuable in research applications where detailed structural information is required.
Propriétés
Formule moléculaire |
C36H72NO8P |
|---|---|
Poids moléculaire |
687.0 g/mol |
Nom IUPAC |
[(2R)-2,3-di(tetradecanoyloxy)propyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate |
InChI |
InChI=1S/C36H72NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-35(38)42-32-34(33-44-46(40,41)43-31-30-37(3,4)5)45-36(39)29-27-25-23-21-19-17-15-13-11-9-7-2/h34H,6-33H2,1-5H3/t34-/m1/s1/i3D3,4D3,5D3 |
Clé InChI |
CITHEXJVPOWHKC-LNEGZTHBSA-N |
SMILES isomérique |
[2H]C([2H])([2H])[N+](CCOP(=O)([O-])OC[C@@H](COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


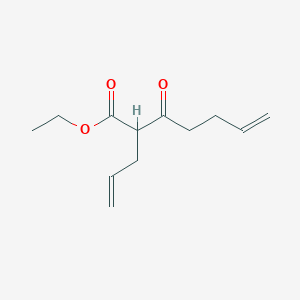


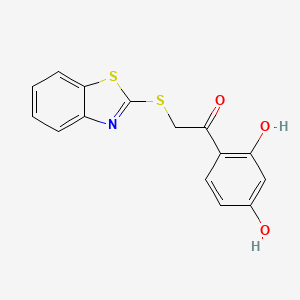
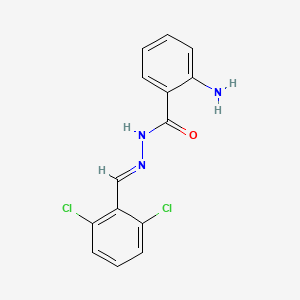
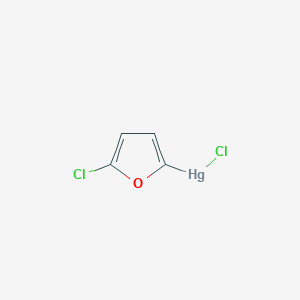
![2,3-Dibromo-4-[2-chloro-5-(trifluoromethyl)anilino]-4-oxobutanoic acid](/img/structure/B11942465.png)
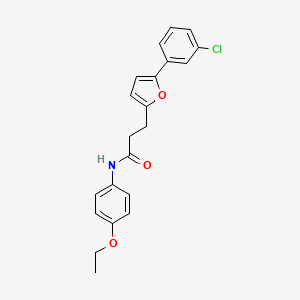
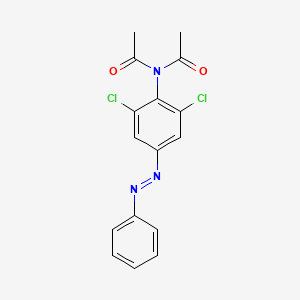
![Ethyl 2-amino-6-[2-(4-methylphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11942496.png)

![Dimethyl 7-oxabicyclo[2.2.1]hept-2-ene-2,3-dicarboxylate](/img/structure/B11942500.png)

